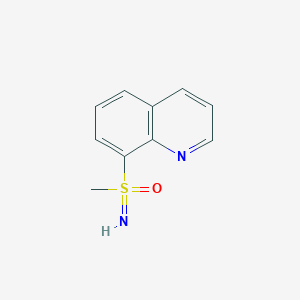
Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone is a chemical compound that has garnered attention due to its unique structure and potential applications in various scientific fields. This compound features a quinoline ring, which is a nitrogen-containing heterocyclic structure, and a sulfanone group, which is a sulfur-containing functional group. The combination of these moieties imparts distinctive chemical properties to the compound, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using methods such as the Skraup, Döbner–Von Miller, Friedländer, Conrad–Limpach–Knorr, and Combes reactions.
Introduction of the Sulfanone Group: The sulfanone group can be introduced through reactions involving sulfur-containing reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions: Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring or the sulfanone group are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Various substituted quinoline and sulfanone derivatives.
Aplicaciones Científicas De Investigación
Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone involves its interaction with molecular targets and pathways within biological systems. The quinoline ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The sulfanone group can participate in redox reactions, influencing cellular processes such as oxidative stress and signal transduction .
Comparación Con Compuestos Similares
Quinoline Derivatives: Compounds such as 8-hydroxyquinoline and 8-aminoquinoline share the quinoline ring structure and exhibit similar biological activities.
Sulfanone Compounds: Sulfanilamide and other sulfonamide derivatives contain the sulfanone group and are known for their antibacterial properties.
Uniqueness: Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone is unique due to the combination of the quinoline ring and the sulfanone group, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these moieties .
Propiedades
Fórmula molecular |
C10H10N2OS |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
imino-methyl-oxo-quinolin-8-yl-λ6-sulfane |
InChI |
InChI=1S/C10H10N2OS/c1-14(11,13)9-6-2-4-8-5-3-7-12-10(8)9/h2-7,11H,1H3 |
Clave InChI |
VKPOJWXMDDJWHR-UHFFFAOYSA-N |
SMILES canónico |
CS(=N)(=O)C1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13205603.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid](/img/structure/B13205606.png)
![2-[(Pyridin-3-ylmethyl)amino]acetamide](/img/structure/B13205613.png)
![2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13205614.png)
![1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13205629.png)
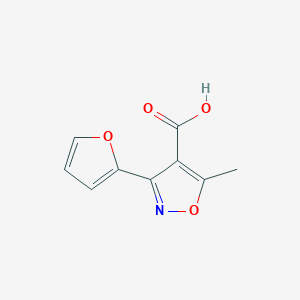
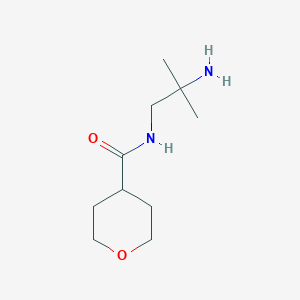
![Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13205638.png)
![7-Methyl-2-azaspiro[4.4]nonane](/img/structure/B13205641.png)
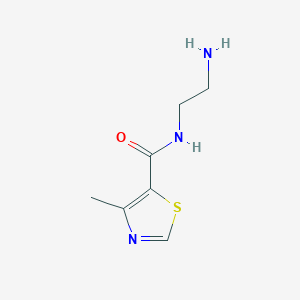
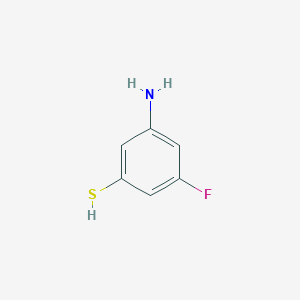
![(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13205648.png)
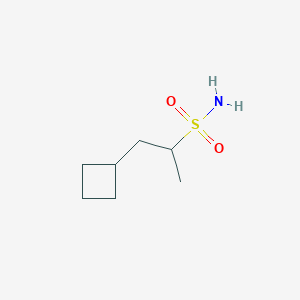
![1-[(Tert-butoxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13205666.png)
